molecular formula C10H15N B3434870 3,7-Dimethylocta-2,6-dienenitrile CAS No. 5585-39-7

3,7-Dimethylocta-2,6-dienenitrile

Cat. No.: B3434870
CAS No.: 5585-39-7
M. Wt: 149.23 g/mol
InChI Key: HLCSDJLATUNSSI-JXMROGBWSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCSDJLATUNSSI-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C#N)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884174
Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5585-39-7, 5146-66-7
Record name Geranonitrile
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Record name Citralva
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Record name Geranonitrile
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Record name Geranyl nitrile
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Record name 3,7-dimethylocta-2,6-dienenitrile
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Record name (E)-3,7-dimethyl-2,6-octadienenitrile
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Record name GERANONITRILE
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15N
  • Molecular Weight : 149.23 g/mol
  • CAS Number : 5146-66-7

The compound features a diene structure with nitrile functionality, which contributes to its reactivity and interaction with biological systems.

Biochemical Applications

1. Interaction with Enzymes and Proteins

3,7-Dimethylocta-2,6-dienenitrile has been shown to interact significantly with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various substances within the body. Studies indicate that this compound can influence gene expression related to oxidative stress and inflammation pathways.

Table 1: Effects on Cellular Processes

Cellular ProcessObserved Effect
Gene ExpressionChanges in oxidative stress response
Enzyme ActivityInhibition of detoxification enzymes
Cell SignalingModulation of signaling pathways

2. Genotoxicity Studies

Research indicates that 3,7-dimethylocta-2,6-dienenitrile exhibits genotoxic effects, potentially causing chromosomal aberrations. This property has implications for its use in pharmacological studies and risk assessments related to human health.

Applications in Perfumery

3,7-Dimethylocta-2,6-dienenitrile is utilized as an aroma ingredient in perfumery due to its pleasant scent profile. It serves as a substitute for Citral (3,7-dimethyl-2,6-octadienal), which is known for its fresh citrus aroma but poses allergenic risks. The reduced sensitization potential of geranitrile makes it an attractive alternative .

Table 2: Comparison of Sensitization Potential

CompoundSkin Sensitization PotentialNotes
CitralHighKnown allergen
GeranitrileLowSuitable for sensitive formulations

Toxicological Assessments

Toxicological evaluations have classified 3,7-dimethylocta-2,6-dienenitrile under Category 1B for mutagenicity based on laboratory studies. This classification emphasizes the need for careful handling and further research into its safety profile .

Case Study: Human Health Assessment

A comprehensive assessment conducted by the European Chemicals Agency (ECHA) highlighted the potential health risks associated with exposure to geranitrile. The study focused on its metabolic pathways and interactions within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogs

(a) Neryl Acetate
  • IUPAC Name : (Z)-3,7-Dimethylocta-2,6-dienyl acetate
  • CAS No.: 141-12-8
  • Molecular Formula : C₁₂H₂₀O₂
  • Key Differences: Functional Group: Acetate ester instead of nitrile. Isomerism: Z-configuration (cis) at the double bonds, unlike the E-configuration in geranyl nitrile. Applications: Widely used in perfumery for floral (rose) and fruity notes .
(b) Aurapten (Coumarin Derivative)
  • Structure : 7-(3,7-Dimethylocta-2,6-dienyloxy)-chromen-2-one
  • Key Differences :
    • Functional Group : Ether-linked coumarin core.
    • Bioactivity : Exhibits antimicrobial properties, unlike the nitrile analog .

Chain-Length Variants

(a) 3,7-Dimethyl-2,6-nonadienenitrile
  • CAS No.: 61792-11-8
  • Molecular Formula : C₁₁H₁₇N
  • Key Differences: Chain Length: Extended carbon skeleton (nonadiene vs. octadiene).

Reactivity and Hazard Profile Comparisons

Compound Functional Group Environmental Hazards Regulatory Status
3,7-Dimethylocta-2,6-dienenitrile Nitrile Marine pollutant; UN 3082 EU REACH Annex XIV (CMR classification)
Neryl Acetate Ester Low environmental risk Generally recognized as safe (GRAS) for fragrances
3,7-Dimethyl-2,6-nonadienenitrile Nitrile Data insufficient Not listed under major regulations

Structural Derivatives in Pharmaceuticals

(a) CBGV and CBGB (Cannabinoid Analogs)
  • Structures :
    • CBGV: (E)-2-(3,7-Dimethylocta-2,6-dien-1-yl)-5-propylbenzene-1,3-diol
    • CBGB: (E)-5-Butyl-2-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,3-diol
  • Key Differences :
    • Core Structure : Benzene-1,3-diol with alkyl and dienyl substituents.
    • Applications : Investigated for psychotropic activity in Cannabis sativa extracts .

Table 1: Key Properties of 3,7-Dimethylocta-2,6-dienenitrile and Analogs

Parameter 3,7-Dimethylocta-2,6-dienenitrile Neryl Acetate 3,7-Dimethyl-2,6-nonadienenitrile
Molecular Weight (g/mol) 149.23 196.29 163.26 (estimated)
Boiling Point Not reported ~234°C Not reported
Hazard Class UN 3082 Non-hazardous Unknown
Primary Use Fragrances, synthesis Perfumery Specialty chemicals

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,7-Dimethylocta-2,6-dienenitrile with high stereochemical purity?

  • Methodology : Utilize stereoselective synthetic routes, such as reductive Heck reactions or enzymatic catalysis, to control the (E)/(Z) isomer ratio. For example, derivatives of similar terpenoids (e.g., nerol oxide) have been synthesized from monoterpene alcohols via acid-catalyzed cyclization . Purification via column chromatography or preparative HPLC can isolate isomers, with structural validation using NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle regulatory discrepancies in safety classifications of this compound across regions?

  • Methodology : Cross-reference regulatory databases such as the EU’s CLP (Classification, Labelling, and Packaging) regulations, REACH Annex updates, and China’s IECSC (Inventory of Existing Chemical Substances). For example, the compound is listed under EU REACH as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) substance , while its status in China’s IECSC requires compliance with environmental management for new uses . Validate safety protocols using harmonized guidelines from ECHA and EPA .

Q. What analytical techniques are optimal for structural elucidation of 3,7-Dimethylocta-2,6-dienenitrile derivatives?

  • Methodology : Employ X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods (e.g., FT-IR, ¹H/¹³C NMR). For stereoisomers, use chiral chromatography or circular dichroism. Derivatives like 3,7-dimethylocta-2,6-dienamides have been characterized via HRMS and HPLC coupled with UV detection .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the fungicidal activity of 3,7-Dimethylocta-2,6-dienenitrile derivatives?

  • Methodology : Synthesize analogs (e.g., dienamides or dihydroxyoctenamides) and test against fungal strains (e.g., Fusarium spp.) using in vitro growth inhibition assays. Optimize substituents at the nitrile or amide groups to enhance bioactivity. Recent studies show that 3,7-dimethylocta-2,6-dienamides exhibit fungicidal effects by disrupting membrane integrity .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

  • Methodology : Conduct comparative studies using EPA’s Endocrine Disruptor Screening Program (EDSP) guidelines . Address discrepancies by adjusting metabolic activation systems (e.g., S9 liver fractions) in vitro or employing transgenic animal models to assess endocrine disruption pathways. Cross-validate with EU CLH hazard profiles .

Q. How can computational modeling improve the prediction of structure-activity relationships (SAR) for nitrile-containing terpenoids?

  • Methodology : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target enzymes (e.g., fungal cytochrome P450). For example, SAR studies on fluoropyrazole hydrazides demonstrate the impact of electron-withdrawing groups on bioactivity .

Q. What advanced chromatographic techniques are suitable for quantifying trace impurities in synthesized batches?

  • Methodology : Use liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) for sensitivity and specificity. For stereoisomeric separation, employ chiral stationary phases (e.g., cyclodextrin-based columns). Method validation should follow ICH Q2(R1) guidelines, as demonstrated in the analysis of cannabinoid derivatives .

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